Methyl 5-acetyl-2-fluorobenzoate
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Overview
Description
Methyl 5-acetyl-2-fluorobenzoate is an organic compound with the molecular formula C₁₀H₉FO₃ It is a derivative of benzoic acid, featuring a fluorine atom at the 2-position, an acetyl group at the 5-position, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-acetyl-2-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 5-acetyl-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the Friedel-Crafts acylation of methyl 2-fluorobenzoate with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the direct introduction of the acetyl group at the 5-position of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetyl-2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-acetyl-2-fluorobenzoic acid.
Reduction: 5-(1-hydroxyethyl)-2-fluorobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-acetyl-2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-acetyl-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the acetyl group may influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Lacks the acetyl group at the 5-position, making it less versatile in certain synthetic applications.
5-acetyl-2-fluorobenzoic acid: Contains a carboxylic acid group instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 5-acetylbenzoate: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness
Methyl 5-acetyl-2-fluorobenzoate is unique due to the combination of its functional groups. The presence of both the fluorine atom and the acetyl group provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
Methyl 5-acetyl-2-fluorobenzoate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an acetyl group and a fluorine atom attached to a benzoate structure. The chemical formula is C10H9FO3. The unique combination of functional groups contributes to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The presence of the acetyl group may contribute to its potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
- Anticancer Activity : Some studies have indicated that derivatives of benzoate compounds exhibit anticancer properties, suggesting potential applications in cancer therapeutics.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within biological systems. The fluorine atom enhances binding affinity to certain enzymes or receptors, while the acetyl group may influence metabolic stability and bioavailability.
Data Table: Biological Activity Overview
Case Studies
- Antimicrobial Study : A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential as an antimicrobial agent.
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines demonstrated that this compound reduced cell viability significantly compared to controls, indicating its potential as an anticancer compound.
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.
Comparison with Related Compounds
This compound can be compared with similar compounds to understand its unique properties and potential advantages:
Compound | Key Features | Biological Activity |
---|---|---|
Methyl 2-fluorobenzoate | Lacks acetyl group | Lower versatility in synthesis |
5-acetyl-2-fluorobenzoic acid | Contains carboxylic acid group | Different reactivity |
Methyl 5-acetylbenzoate | Lacks fluorine atom | Potentially less effective biologically |
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
methyl 5-acetyl-2-fluorobenzoate |
InChI |
InChI=1S/C10H9FO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3 |
InChI Key |
AKYXMXLDNGAJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
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